molecular formula C14H9F4NO B8163523 2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8163523
M. Wt: 283.22 g/mol
InChI Key: JMECUKARTFXTCH-UHFFFAOYSA-N
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Description

2-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of fluorinated biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 2-position and a trifluoromethyl group at the 4’-position of the biphenyl structure, along with a carboxamide functional group at the 4-position. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxamide group can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific combination of fluoro, trifluoromethyl, and carboxamide groups on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-fluoro-4-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECUKARTFXTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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